(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate
Overview
Description
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is a compound that features a boronic acid group attached to a pyrrole ring, which is further substituted with a tris(propan-2-yl)silyl group. This unique structure combines the properties of boronic acids, pyrroles, and silyl groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyrrole reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a hydrosilylation reaction, where a silyl hydride reacts with an alkyne or alkene in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrrole ring can be reduced to form pyrrolidines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrrolidines.
Substitution: Various silyl-substituted pyrrole derivatives.
Scientific Research Applications
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of boron-containing drugs and their interactions with biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate depends on its application. In BNCT, for example, the boronic acid group can capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The silyl group can enhance the compound’s stability and solubility, while the pyrrole ring can facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boronic acid group but lacks the pyrrole and silyl groups.
Pyrrole-2-boronic Acid: Contains a boronic acid group attached to a pyrrole ring but lacks the silyl group.
Trimethylsilyl Pyrrole: Contains a silyl group attached to a pyrrole ring but lacks the boronic acid group.
Uniqueness
(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate is unique due to the combination of boronic acid, pyrrole, and silyl groups in a single molecule. This unique structure imparts a combination of properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Overview
(1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl)boronic acid dihydrate is a boronic acid derivative featuring a pyrrole ring and a tris(propan-2-yl)silyl group. Its unique structure combines the properties of boronic acids, pyrroles, and silyl groups, making it a subject of interest in both chemical and biological research. This compound has shown potential in various biological activities, including antioxidant, antibacterial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C13H26BNO2Si
- Molecular Weight : 267.25 g/mol
- CAS Number : 2304635-79-6
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's effectiveness was evaluated using various assays:
- DPPH Free Radical Scavenging : IC50 = 0.14 ± 0.01 µg/mL
- CUPRAC Method : A0.5 = 1.73 ± 0.16 µg/mL
These results indicate that the compound has strong potential as an antioxidant agent, outperforming many traditional antioxidants.
Anticancer Activity
The compound has also been assessed for its cytotoxic effects on cancer cell lines. Notably:
- MCF-7 Cell Line : IC50 = 18.76 ± 0.62 µg/mL
This suggests that while the compound is non-toxic to healthy cells, it exhibits significant cytotoxicity towards cancerous cells, indicating its potential as an anticancer therapeutic agent.
Enzyme Inhibition
The compound's ability to inhibit various enzymes was also investigated:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity)
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity)
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high activity)
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (high activity)
These findings suggest that the compound may have applications in treating conditions associated with enzyme dysregulation.
The mechanism of action of this compound involves its interactions at the molecular level:
- The boronic acid moiety can form reversible covalent bonds with diols in biomolecules, influencing their function.
- The silyl group enhances the compound's solubility and stability, facilitating its interaction with biological targets.
- The pyrrole ring may play a role in mediating these interactions through π-stacking or hydrogen bonding with biological macromolecules.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Properties |
---|---|---|
Phenylboronic Acid | Boronic Acid | Lacks pyrrole and silyl groups |
Pyrrole-2-boronic Acid | Boronic Acid + Pyrrole | No silyl group |
Trimethylsilyl Pyrrole | Pyrrole + Silyl Group | No boronic acid group |
This compound | Boronic Acid + Pyrrole + Silyl Group | Unique properties from combined functionalities |
The combination of these functional groups in this compound contributes to its enhanced stability and reactivity compared to similar compounds.
Case Studies
In a recent study published in December 2022, researchers formulated a cream containing this compound and assessed its biological activities both in vitro and in vivo. The results highlighted its dominant antioxidant activity and significant anticancer effects without toxicity to healthy cells . This study underscores the potential for practical applications in pharmaceuticals and therapeutic formulations.
Properties
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid;dihydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si.2H2O/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17;;/h7-12,16-17H,1-6H3;2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWOKKAHAQBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BNO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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